5-((p-(Dimethylamino)phenyl)azo)quinoxaline
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Overview
Description
5-((p-(Dimethylamino)phenyl)azo)quinoxaline is an organic compound known for its vibrant color and significant applications in various fields. It is a member of the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring. This compound is particularly notable for its use in dye-sensitized solar cells (DSSCs) due to its excellent light-harvesting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((p-(Dimethylamino)phenyl)azo)quinoxaline typically involves the azo coupling reaction between p-(dimethylamino)aniline and quinoxaline. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a diazonium salt from p-(dimethylamino)aniline, which then reacts with quinoxaline to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-((p-(Dimethylamino)phenyl)azo)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of p-(dimethylamino)aniline and quinoxaline.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Quinoxaline derivatives.
p-(Dimethylamino)aniline and quinoxaline.Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
5-((p-(Dimethylamino)phenyl)azo)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a dye in DSSCs due to its excellent light absorption and electron transfer properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 5-((p-(Dimethylamino)phenyl)azo)quinoxaline involves its ability to absorb light and transfer electrons. In DSSCs, the compound acts as a photosensitizer, absorbing sunlight and generating excited electrons, which are then transferred to the conduction band of a semiconductor, typically titanium dioxide. This process generates an electric current, which can be harnessed for power .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another compound used in DSSCs with similar light-harvesting properties.
Phenothiazine: Known for its high efficiency in DSSCs.
Indoloquinoxaline: A fused quinoxaline compound with enhanced electron transfer properties.
Uniqueness
5-((p-(Dimethylamino)phenyl)azo)quinoxaline is unique due to its specific azo linkage, which provides distinct electronic properties and enhances its performance in DSSCs compared to other similar compounds .
Properties
CAS No. |
23521-13-3 |
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Molecular Formula |
C16H15N5 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-(quinoxalin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C16H15N5/c1-21(2)13-8-6-12(7-9-13)19-20-15-5-3-4-14-16(15)18-11-10-17-14/h3-11H,1-2H3 |
InChI Key |
BDVVEXOYWDAFNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=NC=CN=C32 |
Origin of Product |
United States |
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